Dioctyl Terepthalate-d4

Beschreibung

BenchChem offers high-quality Dioctyl Terepthalate-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dioctyl Terepthalate-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C24H38O4 |

|---|---|

Molekulargewicht |

394.6 g/mol |

IUPAC-Name |

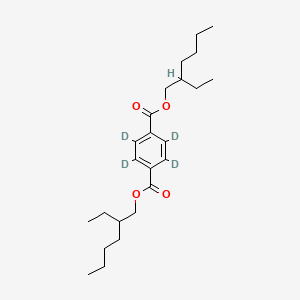

bis(2-ethylhexyl) 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C24H38O4/c1-5-9-11-19(7-3)17-27-23(25)21-13-15-22(16-14-21)24(26)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3/i13D,14D,15D,16D |

InChI-Schlüssel |

RWPICVVBGZBXNA-DNXUXHMQSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)OCC(CC)CCCC)[2H])[2H])C(=O)OCC(CC)CCCC)[2H] |

Kanonische SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OCC(CC)CCCC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of Dioctyl Terephthalate-d4 in Modern Analytical Research: A Technical Guide

For Immediate Release

In the landscape of analytical chemistry and drug development, the pursuit of precision and accuracy is paramount. The emergence of stable isotope-labeled internal standards has revolutionized quantitative analysis, particularly in the realm of mass spectrometry. Among these, Dioctyl terephthalate-d4 (DOTP-d4), a deuterated analog of the widely used plasticizer Dioctyl terephthalate (B1205515) (DOTP), has carved a critical niche. This technical guide provides an in-depth exploration of the applications, methodologies, and significance of DOTP-d4 in contemporary research.

Dioctyl terephthalate-d4 serves as an ideal internal standard for the quantification of DOTP and other related plasticizers in a variety of matrices, including food contact materials, environmental samples, and consumer products.[1][2] Its utility stems from its near-identical chemical and physical properties to the non-labeled analyte, DOTP. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, thus effectively compensating for analyte loss and matrix effects.[3] The key difference lies in its mass, allowing for clear differentiation and accurate quantification using mass spectrometry.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core application of DOTP-d4 is in Isotope Dilution Mass Spectrometry (IDMS), a powerful technique for quantitative analysis. A known amount of the isotopically labeled standard (DOTP-d4) is added to the sample at the earliest stage of analysis. The ratio of the signal intensity of the native analyte (DOTP) to that of the internal standard (DOTP-d4) is then measured by the mass spectrometer. Because the chemical behavior of the analyte and the standard are virtually identical, any losses during the analytical process will affect both compounds equally, preserving the accuracy of the measured ratio. This allows for highly precise and accurate determination of the analyte concentration, even in complex matrices.

Below is a diagram illustrating the fundamental principle of Isotope Dilution Mass Spectrometry.

Quantitative Data Summary

The use of deuterated internal standards like DOTP-d4 significantly improves the reliability of quantitative methods. The following tables summarize typical performance data from studies analyzing plasticizers using isotope dilution mass spectrometry.

| Parameter | Value | Matrix | Analytical Technique | Reference |

| Recovery Rate | 91.8–122% | Medical Infusion Sets | GC-MS/MS | [2][4] |

| >89.7% | Indoor Air (ODS filter) | GC-MS | [3] | |

| 85.9–100% | Indoor Air (SDB cartridge) | GC-MS | [3] | |

| Limit of Quantification (LOQ) | 54.1 to 76.3 ng/g | Medical Infusion Sets | GC-MS/MS | [2][4] |

| 1 ng/mL | Hexane (B92381) | GC-MS | [5] | |

| 0.025 to 7.5 ng/mL | Food Simulants | LC-MS/MS | [6] | |

| Linearity (R²) | >0.9953 | Indoor Air | GC-MS | [3] |

Table 1: Performance Metrics for Plasticizer Analysis using Deuterated Internal Standards.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| DOTP | 391.3 | 167.1 | 149.1 | 20-30 |

| DOTP-d4 | 395.3 | 171.1 | 153.1 | 20-30 |

Table 2: Exemplary Mass Spectrometry Parameters for DOTP and DOTP-d4 (values are illustrative and require optimization for specific instrumentation).

Experimental Protocols

The following is a generalized experimental protocol for the quantification of Dioctyl terephthalate in a solid polymer matrix using Dioctyl terephthalate-d4 as an internal standard, based on common methodologies for plasticizer analysis.

Materials and Reagents

-

Solvents: Dichloromethane (B109758) (DCM), Hexane, Methanol (HPLC or analytical grade).

-

Standards: Dioctyl terephthalate (DOTP) analytical standard, Dioctyl terephthalate-d4 (DOTP-d4) analytical standard.

-

Apparatus: Glassware (volumetric flasks, vials, pipettes), analytical balance, vortex mixer, centrifuge, gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).

Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of DOTP and DOTP-d4 in a suitable solvent (e.g., hexane or methanol) at a concentration of 1 mg/mL.

-

Working Standards: Prepare a series of calibration standards by diluting the DOTP stock solution to achieve a concentration range relevant to the expected sample concentrations (e.g., 10-1000 ng/mL). Each calibration standard should be spiked with the DOTP-d4 internal standard at a constant concentration (e.g., 100 ng/mL).

-

Sample Preparation:

-

Accurately weigh approximately 1 gram of the homogenized polymer sample into a glass centrifuge tube.

-

Spike the sample with a known amount of the DOTP-d4 internal standard solution.

-

Add 10 mL of dichloromethane to the sample, vortex for 1 minute to ensure thorough mixing.

-

Extract the plasticizers using ultrasonication for 30 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of hexane for GC-MS/MS analysis.

-

The workflow for sample preparation and analysis is depicted in the following diagram.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oiv.int [oiv.int]

An In-depth Technical Guide to the Synthesis and Purification of Dioctyl Terephthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Dioctyl terephthalate-d4 (DOTP-d4), an isotopically labeled internal standard crucial for various analytical applications in research and development. This document outlines a detailed three-stage process: the synthesis of the deuterated precursor, terephthalic acid-d4; the subsequent esterification with 2-ethylhexanol to yield DOTP-d4; and the final purification of the product.

Synthesis of Terephthalic Acid-d4

The synthesis of the deuterated precursor, terephthalic acid-d4, is achieved through a catalyzed hydrogen-deuterium (H-D) exchange reaction on terephthalic acid. This method utilizes a rhodium catalyst in heavy water (D₂O) to facilitate the exchange of aromatic protons with deuterium (B1214612).

Experimental Protocol: Rhodium-Catalyzed H-D Exchange

A simplified approach using a cationic Rh(III) catalyst and D₂O as both the deuterium source and solvent provides an effective method for the ortho-deuteration of acidic aromatic compounds.[1][2][3]

-

Reaction Setup: In a sealed reaction vessel, combine terephthalic acid, a catalytic amount of a suitable Rh(III) precursor (e.g., [Cp*RhCl₂]₂), and a base (e.g., NaOAc) in D₂O.

-

Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 100-150 °C) for a specified duration to allow for efficient H-D exchange. The reaction progress can be monitored by techniques such as NMR spectroscopy.

-

Work-up: After cooling, the deuterated terephthalic acid can be isolated by acidification of the reaction mixture, followed by filtration and washing with fresh D₂O to remove any residual protiated species. The product is then dried under vacuum.

Quantitative Data for Terephthalic Acid-d4 Synthesis

| Parameter | Value/Description |

| Reactants | |

| Terephthalic Acid | 1.0 equivalent |

| D₂O | Solvent and deuterium source |

| Catalyst | |

| Rh(III) complex | 1-5 mol% |

| Base (e.g., NaOAc) | 10-20 mol% |

| Reaction Conditions | |

| Temperature | 100 - 150 °C |

| Reaction Time | 12 - 24 hours |

| Product | |

| Yield | >90% |

| Isotopic Purity | >98% deuterium incorporation |

Esterification of Terephthalic Acid-d4 with 2-Ethylhexanol

The second stage involves the direct esterification of the synthesized terephthalic acid-d4 with 2-ethylhexanol to produce Dioctyl terephthalate-d4. This reaction is typically catalyzed by a titanium alkoxide.[4][5]

Experimental Protocol: Titanate-Catalyzed Esterification

-

Reaction Setup: Charge a reactor equipped with a mechanical stirrer, a temperature probe, and a distillation condenser with terephthalic acid-d4, an excess of 2-ethylhexanol, and a titanium alkoxide catalyst (e.g., tetrabutyl titanate or titanium tetraisopropoxide).[4][5]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 180 °C and 220 °C.[5][6] Water formed during the esterification is continuously removed by azeotropic distillation with 2-ethylhexanol. The reaction is monitored by measuring the acid value of the mixture, with the reaction considered complete when the acid value drops below a specified level (e.g., <0.3 mg KOH/g).[7]

-

Catalyst Quenching: Upon completion, the reaction mixture is cooled, and the catalyst is quenched, typically by hydrolysis.

Quantitative Data for DOTP-d4 Synthesis

| Parameter | Value/Description |

| Reactants | |

| Terephthalic Acid-d4 | 1.0 equivalent |

| 2-Ethylhexanol | 2.0 - 2.5 equivalents |

| Catalyst | |

| Titanium Alkoxide | 0.1 - 0.5 wt% of reactants |

| Reaction Conditions | |

| Temperature | 180 - 220 °C |

| Reaction Time | 4 - 9 hours[5][6] |

| Pressure | Atmospheric |

| Product | |

| Conversion of Terephthalic Acid-d4 | >99% |

| Crude Yield of DOTP-d4 | >95% |

Purification of Dioctyl Terephthalate-d4

The crude DOTP-d4 from the esterification reaction requires purification to remove unreacted starting materials, catalyst residues, and byproducts. This is a multi-step process involving neutralization, washing, and finally, purification by distillation or stripping.

Experimental Protocol: Purification of Crude DOTP-d4

-

Neutralization: The crude ester is first neutralized to remove any remaining acidic components. This is typically achieved by washing with an aqueous solution of a weak base, such as sodium carbonate or sodium hydroxide.[7]

-

Washing: The neutralized ester is then washed with hot deionized water to remove residual salts and other water-soluble impurities. The aqueous and organic layers are separated.

-

Removal of Excess Alcohol and Volatiles: The washed DOTP-d4 is subjected to vacuum distillation or steam stripping to remove excess 2-ethylhexanol and other volatile impurities.[8] This step is typically carried out at a temperature of 100-195 °C under reduced pressure.[8]

-

Final Filtration: The purified DOTP-d4 may be filtered to remove any remaining solid impurities, yielding a clear, colorless to pale yellow oil.

Quantitative Data for DOTP-d4 Purification

| Parameter | Value/Description |

| Neutralization | |

| Neutralizing Agent | 2-5% aq. Sodium Carbonate |

| Temperature | 70 - 80 °C |

| Washing | |

| Wash Water Temperature | 75 - 85 °C |

| Distillation/Stripping | |

| Temperature | 100 - 195 °C |

| Pressure | 16 - 20 mm Hg[8] |

| Final Product Specifications | |

| Purity (by GC-MS) | >99.5%[9] |

| Acid Value | <0.1 mg KOH/g |

| Water Content | <0.1% |

| Isotopic Purity | >98% deuterium incorporation |

Visualized Workflows

The following diagrams illustrate the key processes in the synthesis and purification of Dioctyl terephthalate-d4.

Caption: Synthesis of Terephthalic Acid-d4 via Catalyzed H-D Exchange.

Caption: Overall Workflow for the Synthesis and Purification of DOTP-d4.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. A Protocol for the Ortho-Deuteration of Acidic Aromatic Compounds in D2O Catalyzed by Cationic RhIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2008094396A1 - Production of terephthalic acid di-esters - Google Patents [patents.google.com]

- 5. US9481628B2 - Esterification process - Google Patents [patents.google.com]

- 6. US20150307435A1 - Esterification Process - Google Patents [patents.google.com]

- 7. CN104072365A - Preparation method of dioctyl terephthalate (DOTP) - Google Patents [patents.google.com]

- 8. RU2612302C1 - Method for dioctyl terephthalate production - Google Patents [patents.google.com]

- 9. Synthesis of Bis(isodecyl Terephthalate) from Waste Poly(ethylene Terephthalate) Catalyzed by Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Dioctyl Terephthalate-d4: A Comprehensive Technical Safety Guide

This in-depth guide provides a detailed overview of the material safety data for Dioctyl terephthalate-d4 (DOTP-d4). It is intended for researchers, scientists, and professionals in drug development who may handle this compound. This document synthesizes available data on its properties, toxicity, handling procedures, and relevant experimental protocols.

Chemical Identification and Physical Properties

Dioctyl terephthalate-d4 is a deuterated form of Dioctyl terephthalate (B1205515) (DOTP), a common plasticizer. The primary difference is the substitution of four hydrogen atoms with deuterium (B1214612) on the benzene (B151609) ring, making it useful as an internal standard in analytical chemistry.

Table 1: Chemical and Physical Properties of Dioctyl Terephthalate-d4 and non-deuterated Dioctyl Terephthalate

| Property | Dioctyl Terephthalate-d4 | Dioctyl Terephthalate (non-deuterated) | Reference |

| Synonyms | Bis(2-ethylhexyl) Terephthalate-d4, DOTP-d4 | Bis(2-ethylhexyl) terephthalate, DEHT | [1] |

| CAS Number | 93952-13-7 (d4); 6422-86-2 (unlabeled) | 6422-86-2 | [1][2] |

| Molecular Formula | C₂₄H₃₄D₄O₄ | C₂₄H₃₈O₄ | [1][3] |

| Molecular Weight | 394.58 g/mol | 390.56 g/mol | [1][4] |

| Appearance | Neat (likely a colorless or slightly yellowish oily liquid) | Colorless or slightly yellowish oily liquid | [1][3] |

| Melting Point | -50 °C (literature value for similar substance) | -48 °C to -50 °C | [3] |

| Boiling Point | 384 °C (literature value for similar substance) | 383 °C - 400 °C | [3] |

| Density | Not specified | 0.986 g/cm³ at 25 °C | [3][4] |

| Flash Point | Not specified | 210 °C (open cup) | [5] |

| Solubility | Insoluble in water | Insoluble in water; soluble in many organic solvents | [3] |

| Vapor Pressure | Negligible | Negligible | [6] |

Toxicological Data

Toxicological data for Dioctyl terephthalate-d4 is limited. The information presented below is primarily for the non-deuterated form, Dioctyl terephthalate, and should be considered representative for risk assessment purposes.

Table 2: Acute Toxicity Data for Dioctyl Terephthalate

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >5000 mg/kg | [6] |

| LD50 | Mouse | Oral | >3200 mg/kg | [6] |

| LD50 | Guinea Pig | Dermal | >19.68 mg/kg | [6] |

Key Toxicological Insights:

-

Irritation: Slight eye and skin irritant in rabbits and guinea pigs respectively[6]. Direct contact with eyes may cause transient discomfort and redness[6].

-

Carcinogenicity: There is insufficient data to assess its carcinogenicity in humans[6]. It is not classified as a carcinogen by IARC, NTP, ACGIH, or OSHA. However, as a phthalate (B1215562) ester plasticizer, it falls into a class of compounds known as peroxisome proliferators, which have demonstrated hepatocarcinogenic effects in rats and mice at high doses[6].

-

Reproductive Toxicity: There are concerns that similar materials may impair fertility[6]. Exposure to phthalates has been linked to reduced sperm counts in men and adverse effects on ovulation in women[6]. Overexposure may cause reproductive disorders based on animal studies.

Hazard Identification and Safety Precautions

Dioctyl terephthalate is considered a hazardous substance according to OSHA 29 CFR 1910.1200[6]. While not classified as hazardous under GHS, it may cause long-lasting harmful effects to aquatic life.

Personal Protective Equipment (PPE) and Handling

-

Hand Protection: Wear suitable chemical-impermeable gloves[7].

-

Eye Protection: Use safety goggles with side-shields[7].

-

Skin Protection: Wear long sleeves, pants, and closed-toe shoes to minimize skin contact[8].

-

Hygiene: Wash hands thoroughly with soap and water after handling. Contaminated clothing should be laundered separately before reuse[6][8].

Storage and Incompatibility

-

Storage Conditions: Store in a cool, dry, well-ventilated area in tightly sealed original containers[2][6]. Keep away from heat, ignition sources, and direct sunlight[8]. The recommended storage temperature is +4°C for the deuterated compound[9].

-

Incompatible Materials: Avoid contact with strong acids, strong oxidizers, permanganates, and nitrates[6].

First Aid Measures

-

Inhalation: Move to fresh air. If irritation persists, seek medical attention[6][7].

-

Skin Contact: Flush skin with running water and soap. Seek medical attention if irritation occurs[6][7].

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Seek medical attention if pain persists[6][7].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and provide liquid to drink. Seek medical advice[6][7].

Experimental Protocols

Detailed experimental protocols for Dioctyl terephthalate-d4 are not available in the provided search results. However, based on the toxicological data, a general protocol for an acute oral toxicity study (similar to OECD Guideline 420) is described below.

Protocol: Acute Oral Toxicity (Fixed Dose Procedure)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They are acclimatized for at least 5 days before the study.

-

Dose Administration:

-

The test substance (Dioctyl terephthalate) is administered orally by gavage.

-

A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is selected based on available information.

-

A single animal is dosed. If the animal survives, four additional animals are dosed sequentially at the same level.

-

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

-

Observations are made frequently on the day of dosing and at least daily thereafter for 14 days.

-

-

Endpoint: The study allows for the determination of a dose that causes evident toxicity but no mortality, and can be used to classify the substance into a GHS hazard category. The LD50 value is estimated from the results.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study to identify any treatment-related pathological changes.

Visualized Workflows

Since no specific signaling pathways for Dioctyl terephthalate-d4 are described in the literature, the following diagrams illustrate critical safety and experimental workflows.

Caption: General laboratory handling workflow for Dioctyl Terephthalate-d4.

Caption: First aid decision tree for accidental exposure scenarios.

References

- 1. Dioctyl Terepthalate-d4 | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. greenchemindustries.com [greenchemindustries.com]

- 4. cpachem.com [cpachem.com]

- 5. Dioctyl terephthalate(DOTP) WSD Chemical® [wsdchemical.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. bastone-plastics.com [bastone-plastics.com]

- 9. Dioctyl Terepthalate-d4 | LGC Standards [lgcstandards.com]

Synonyms for deuterated dioctyl terephthalate

An In-depth Technical Guide to Deuterated Dioctyl Terephthalate (B1205515)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterated dioctyl terephthalate, including its synonyms, chemical properties, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in drug development who are interested in the use of deuterated compounds and the analysis of plasticizers.

Nomenclature and Synonyms

Deuterated dioctyl terephthalate is an isotopically labeled form of dioctyl terephthalate (DOTP), a common non-phthalate plasticizer. The deuteration, typically on the terephthalate ring, makes it a useful internal standard for analytical quantification. Below is a list of synonyms and alternative names for both the deuterated and non-deuterated forms.

Table 1: Synonyms and Identifiers for Deuterated and Non-Deuterated Dioctyl Terephthalate

| Deuterated Dioctyl Terephthalate | Non-Deuterated Dioctyl Terephthalate |

| Dioctyl Terephthalate-d4[1][2] | Dioctyl terephthalate (DOTP)[3][4][5] |

| Bis(2-ethylhexyl) Terephthalate-d4[1] | Bis(2-ethylhexyl) terephthalate (DEHT)[3] |

| DOTP-d4[1] | Di(ethylhexyl) terephthalate[3] |

| Di-(2-ethylhexyl) terephthalate-d4[1] | 1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester[3] |

| 1,4-Benzenedicarboxylic Acid Bis(2-ethylhexyl) Ester-d4[1] | Eastman 168[6] |

| Terephthalic Acid Bis(2-ethylhexyl) Ester-d4[1] | Kodaflex DOTP[6] |

| ADK Cizer D 810-d4[1] | Palatinol DOTP[6] |

| Eastman 168-d4[1] | Plasticizer 168[6] |

| JP 110-d4[1] | |

| NEO-T-d4[1] | |

| CAS Number: 93951-87-2 (for d4) | CAS Number: 6422-86-2[3][5] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of non-deuterated dioctyl terephthalate. These properties are expected to be very similar for the deuterated form, with a slight increase in molecular weight due to the deuterium (B1214612) isotopes.

Table 2: Physicochemical Properties of Dioctyl Terephthalate (DOTP)

| Property | Value | Reference |

| Molecular Formula | C24H38O4 | [3][5] |

| Molecular Weight | 390.56 g/mol | [7] |

| Appearance | Clear, colorless to pale yellow oily liquid | [1][5] |

| Odor | Slight | [5] |

| Density | 0.980 g/cm³ at 20 °C | [5] |

| Boiling Point | 375 °C | [5] |

| Freezing Point | ≤ -67.2 °C | [5] |

| Flash Point | 212 °C | [5] |

| Water Solubility | Negligible | [5] |

| Auto-ignition Temperature | 387 °C | [5] |

Biological Interactions and Metabolism

While specific signaling pathways directly modulated by dioctyl terephthalate are not extensively documented in publicly available literature, its metabolic fate has been investigated. Terephthalates like DOTP are generally considered to have a better safety profile than some ortho-phthalate plasticizers because they do not cause significant peroxisome proliferation in liver enzymes.

A study on the metabolism of di(2-ethylhexyl) terephthalate (DEHTP) in humans after oral administration identified several side-chain oxidized monoester metabolites in urine.[8] The primary metabolite was found to be mono(2-ethyl-5-carboxypentyl) terephthalate (5cx-MEPTP).[8] The use of deuterated compounds in drug development is a known strategy to alter metabolic pathways and improve pharmacokinetic profiles by leveraging the kinetic isotope effect.[9][10][11]

Below is a diagram illustrating the proposed metabolic pathway of dioctyl terephthalate.

Caption: Proposed metabolic pathway of Dioctyl Terephthalate (DOTP) in humans.

Experimental Protocols

Deuterated dioctyl terephthalate is primarily used as an internal standard in analytical methods for the quantification of DOTP in various samples. The general approach involves extraction of the analyte followed by instrumental analysis.

Sample Preparation: Solid Phase Extraction (SPE)

A common method for extracting plasticizers from liquid samples is Solid Phase Extraction (SPE).

-

Conditioning: A C18 SPE cartridge is conditioned with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

-

Loading: The sample (e.g., 100 mL of a beverage) is spiked with a known amount of deuterated dioctyl terephthalate internal standard and passed through the conditioned SPE cartridge at a flow rate of 5 mL/min.

-

Washing: The cartridge is washed with 5 mL of a methanol/water solution (e.g., 40:60 v/v) to remove interferences.

-

Elution: The analytes are eluted from the cartridge with 5 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

-

Concentration: The eluate is concentrated under a gentle stream of nitrogen to a final volume of 1 mL for analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of plasticizers.

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Initial temperature of 60 °C held for 1 minute, then ramped to 300 °C at a rate of 15 °C/min, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of characteristic ions of both native and deuterated DOTP.

-

The following diagram illustrates a typical experimental workflow for the analysis of dioctyl terephthalate.

Caption: A typical workflow for the quantitative analysis of Dioctyl Terephthalate.

References

- 1. alfachemic.com [alfachemic.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. polymersolutions.com [polymersolutions.com]

- 4. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. univarsolutions.com [univarsolutions.com]

- 6. gst-chem.com [gst-chem.com]

- 7. yuanlongchem.com [yuanlongchem.com]

- 8. Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 11. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity of Dioctyl Terephthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Dioctyl terephthalate-d4 (DOTP-d4), a deuterated internal standard. Internal standards are critical for ensuring the accuracy and precision of quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), by correcting for variability in sample preparation and instrument response. The efficacy of a deuterated internal standard is fundamentally dependent on its isotopic and chemical purity. This document details the methodologies for determining the isotopic enrichment of DOTP-d4, presents typical purity data, and outlines the potential impact of impurities on analytical results.

The Importance of Isotopic Purity

Deuterated internal standards are designed to be chemically identical to the analyte of interest, but with a distinct mass due to the incorporation of deuterium (B1214612) atoms. This allows the standard to be differentiated from the analyte by a mass spectrometer. The isotopic purity of a deuterated standard refers to the percentage of the molecules that contain the specified number of deuterium atoms. Impurities can exist as molecules with fewer deuterium atoms than intended (e.g., d1, d2, d3) or as the unlabeled analog (d0).

The presence of these isotopic impurities can compromise analytical data in several ways:

-

Cross-Signal Contribution: The unlabeled analyte (d0) present as an impurity in the deuterated internal standard can contribute to the analyte's signal, leading to an overestimation of the analyte's concentration. This is particularly problematic at the lower limit of quantification (LLOQ).

-

Non-Linear Calibration Curves: Interference between the isotopic distributions of the analyte and the internal standard can cause non-linear calibration curves, biasing the quantitative results.

-

Inaccurate Quantification: If the internal standard contains significant chemical impurities, its actual concentration will be lower than the nominal concentration, leading to inaccurate calculations of the analyte concentration.

For these reasons, it is crucial to use deuterated internal standards with high isotopic and chemical purity. Generally, a chemical purity of greater than 99% and an isotopic enrichment of 98% or higher are recommended for reliable and reproducible results.

Quantitative Data for Dioctyl Terephthalate-d4

The isotopic and chemical purity of commercially available Dioctyl terephthalate-d4 can be found in the Certificate of Analysis (CoA) provided by the supplier. The following tables summarize representative data for DOTP-d4.

Table 1: Isotopic Purity and Distribution of Dioctyl Terephthalate-d4

| Isotopologue | Designation | Representative Abundance (%) |

| Dioctyl terephthalate-d0 | d0 | 0.20 |

| Dioctyl terephthalate-d1 | d1 | 0.00 |

| Dioctyl terephthalate-d2 | d2 | 0.07 |

| Dioctyl terephthalate-d3 | d3 | 3.47 |

| Dioctyl terephthalate-d4 | d4 | 96.26 |

| Total Isotopic Purity | 98.9% |

Note: Data is representative and may vary between batches. Always refer to the lot-specific Certificate of Analysis.

Table 2: Chemical Purity of Dioctyl Terephthalate-d4

| Analytical Method | Purity Specification | Representative Result |

| High-Performance Liquid Chromatography (HPLC) | >95% | 99.79% |

| Nuclear Magnetic Resonance (NMR) | Conforms to Structure | Conforms |

Experimental Protocols for Purity Assessment

The determination of isotopic and chemical purity of Dioctyl terephthalate-d4 is primarily accomplished through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC).

Workflow for Isotopic Purity Assessment

The general workflow for assessing the isotopic purity of a deuterated standard such as DOTP-d4 involves several key steps, from sample preparation to data analysis.

Mass Spectrometry (MS) for Isotopic Distribution

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution of deuterated standards. Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of semi-volatile compounds like DOTP-d4.

Methodology:

-

Sample Preparation: A dilute solution of Dioctyl terephthalate-d4 is prepared in a suitable solvent, such as hexane (B92381) or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used.

-

GC Separation:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is typically used.

-

Injection: 1 µL of the sample is injected in splitless mode.

-

Inlet Temperature: 280°C.

-

Oven Program: The oven temperature is started at 100°C, held for 1 minute, then ramped to 300°C at a rate of 15°C/min, and held for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the molecular ion and characteristic fragment ions.

-

-

Data Analysis:

-

The mass spectrum corresponding to the chromatographic peak of DOTP-d4 is extracted.

-

The relative intensities of the ion signals for the different isotopologues (d0, d1, d2, d3, and d4) are measured.

-

The percentage of each isotopologue is calculated from the integrated peak areas in the mass spectrum, after correcting for the natural abundance of isotopes (e.g., ¹³C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Confirmation

NMR spectroscopy is employed to confirm the position of the deuterium labels and can also be used for a quantitative assessment of isotopic enrichment. Both ¹H NMR and ²H NMR can be utilized.

Methodology:

-

Sample Preparation: A sufficient amount of Dioctyl terephthalate-d4 (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) for ¹H NMR, or a non-deuterated solvent for ²H NMR.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Analysis:

-

A standard proton NMR spectrum is acquired.

-

The absence or significant reduction in the intensity of the signals corresponding to the protons on the terephthalate (B1205515) ring confirms successful deuteration at these positions.

-

The isotopic purity can be estimated by comparing the integral of the residual proton signals from the deuterated positions to the integrals of other non-deuterated protons in the molecule.

-

-

²H NMR Analysis:

-

A deuterium NMR spectrum is acquired.

-

A signal will be observed at the chemical shift corresponding to the deuterated positions on the aromatic ring.

-

The integral of this signal can be used to quantify the amount of deuterium at these positions, providing a measure of isotopic enrichment.

-

Conclusion

The isotopic and chemical purity of Dioctyl terephthalate-d4 are critical parameters that directly impact the reliability and accuracy of quantitative analytical methods. A thorough understanding of the potential impurities and the methods used for their characterization is essential for researchers and scientists in the field of drug development and other areas where precise quantification is required. The combination of mass spectrometry and NMR spectroscopy provides a robust approach for the comprehensive characterization of deuterated internal standards, ensuring data integrity and confidence in analytical results. It is imperative to always refer to the Certificate of Analysis provided by the supplier for lot-specific purity information.

Dioctyl Terephthalate-d4: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical characteristics of Dioctyl terephthalate-d4 (DOTP-d4), a deuterated isotropic form of the widely used plasticizer, Dioctyl terephthalate (B1205515) (DOTP). This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering precise data, experimental methodologies, and logical workflows for the characterization of this compound.

Core Physical and Chemical Properties

Dioctyl terephthalate-d4 is a stable, isotopically labeled compound used in various scientific applications, including as an internal standard in analytical chemistry and in metabolic studies. Below is a summary of its key physical and chemical properties. While specific experimental data for the deuterated form is limited, the properties of the non-deuterated Dioctyl terephthalate (DOTP) provide a close approximation.

Table 1: Physical and Chemical Properties of Dioctyl Terephthalate-d4 and Dioctyl Terephthalate

| Property | Dioctyl terephthalate-d4 | Dioctyl terephthalate (for comparison) |

| Molecular Formula | C₂₄H₃₄D₄O₄[1][2] | C₂₄H₃₈O₄[3][4] |

| Molecular Weight | 394.58 g/mol [1][2] | 390.56 g/mol [4] |

| Appearance | Clear Colourless to Pale Yellow Oil[1][5] | Oily liquid, colorless or slightly yellowish[3] |

| Melting Point | Data not available | -48 °C[3] |

| Boiling Point | Data not available | 383 °C at 760 Torr[3] |

| Density | Data not available | 0.986 g/cm³ at 25 °C[3] |

| Solubility | Slightly soluble in Chloroform and Methanol[1][5] | Insoluble in water; soluble in many organic solvents[3][6] |

| Isotopic Purity | >95%[5] | Not Applicable |

Experimental Protocols

The determination of the physicochemical properties of Dioctyl terephthalate-d4 involves a series of standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Adapted from OECD Guideline 103)

Principle: This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Heating mantle

-

Round-bottom flask

-

Thermometer with appropriate range and precision

-

Condenser

-

Boiling chips

Procedure:

-

Place a measured volume of Dioctyl terephthalate-d4 into the round-bottom flask, and add a few boiling chips.

-

Set up the distillation apparatus with the thermometer bulb positioned at the level of the side arm of the flask leading to the condenser.

-

Gradually heat the flask using the heating mantle.

-

Record the temperature when the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb. This temperature is the initial boiling point.

-

Continue heating until the boiling becomes vigorous and record the temperature at which the liquid and vapor are in equilibrium. This is the equilibrium boiling point.

-

Correct the observed boiling point for atmospheric pressure.

Determination of Density

Principle: The mass of a known volume of the substance is measured at a specific temperature.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer and determine its mass.

-

Calibrate the pycnometer with deionized water to determine its exact volume at the test temperature (e.g., 25 °C).

-

Fill the pycnometer with Dioctyl terephthalate-d4, ensuring no air bubbles are present.

-

Place the filled pycnometer in the constant temperature water bath until it reaches thermal equilibrium.

-

Remove the pycnometer, wipe it dry, and measure its mass.

-

Calculate the density by dividing the mass of the substance by the volume of the pycnometer.

Determination of Water Solubility (Adapted from OECD Guideline 105)

Principle: The shake-flask method is used to determine the saturation concentration of the substance in water at a given temperature.

Apparatus:

-

Shaking incubator or mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, GC-MS)

-

Glass flasks with stoppers

Procedure:

-

Add an excess amount of Dioctyl terephthalate-d4 to a known volume of deionized water in a glass flask.

-

Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the mixture to separate the excess undissolved substance from the aqueous phase.

-

Carefully collect an aliquot of the clear aqueous phase.

-

Analyze the concentration of Dioctyl terephthalate-d4 in the aqueous sample using a suitable and validated analytical method.

Analytical Characterization Workflows

The following diagrams illustrate the logical workflows for the characterization of Dioctyl terephthalate-d4.

Caption: Workflow for determining the key physical properties of a liquid chemical compound.

Caption: A logical workflow for the structural elucidation of a chemical compound using NMR and MS.

References

- 1. tamson-instruments.com [tamson-instruments.com]

- 2. laboratuar.com [laboratuar.com]

- 3. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. laboratuar.com [laboratuar.com]

- 6. oecd.org [oecd.org]

Methodological & Application

Application Note: Quantitative Analysis of Phthalates in Liquid Matrices by GC/MS Using Dioctyl Terephthalate-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a detailed protocol for the quantification of common phthalate (B1215562) esters in liquid samples using Gas Chromatography-Mass Spectrometry (GC/MS). Phthalates are ubiquitous environmental contaminants and potential endocrine disruptors, making their accurate detection a priority.[1] This method employs a robust liquid-liquid extraction (LLE) procedure for sample preparation and utilizes Dioctyl terephthalate-d4 (DOTP-d4) as an internal standard (IS) to ensure accuracy and precision. The protocol outlines instrument parameters for selective ion monitoring (SIM) mode, which enhances sensitivity and minimizes matrix interference.[2] Key considerations for minimizing background contamination, a common challenge in phthalate analysis, are also discussed in detail.[3]

Experimental Protocols

Reagents and Materials

-

Solvents: High-purity, pesticide-grade or equivalent isohexane, acetone (B3395972), and dichloromethane.[2][4] All solvents should be tested for phthalate contamination before use.

-

Reagent Water: Deionized water, freshly prepared.

-

Phthalate Standards: Analytical grade standards of target phthalates (e.g., DMP, DEP, DBP, BBP, DEHP, DINP).[5]

-

Internal Standard: Dioctyl terephthalate-d4 (DOTP-d4), also known as Bis(2-ethylhexyl) terephthalate-d4.

-

Glassware: All glassware (volumetric flasks, centrifuge tubes, pipettes, vials) must be scrupulously cleaned.[2] It is recommended to heat-treat non-volumetric glassware at 400°C for at least 2 hours and rinse all items with acetone then isohexane prior to use.[4]

-

Vial Caps and Septa: Use phthalate-free septa to avoid contamination.[4]

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 25 mg of each neat phthalate standard and the DOTP-d4 internal standard into separate 25 mL volumetric flasks using isohexane.

-

Intermediate Mixed Standard Solution (10 µg/mL): Prepare a mixed working solution by diluting the primary stock solutions with isohexane.

-

Calibration Standards (e.g., 50-2000 ng/mL): Create a series of calibration standards by performing serial dilutions of the intermediate mixed standard solution in isohexane.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the DOTP-d4 primary stock solution with isohexane. Prior to injection, add a consistent volume of this solution to all calibration standards and prepared samples to achieve a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for aqueous samples such as beverages.

-

Sample Aliquot: Place 10 mL of the liquid sample into a 50 mL glass centrifuge tube.

-

Extraction: Add 10 mL of isohexane to the centrifuge tube.[4]

-

Vortex: Cap the tube and shake vigorously using a vortex mixer for a minimum of 2 minutes to ensure thorough mixing.

-

Phase Separation: Allow the mixture to stand until the organic and aqueous phases have clearly separated. Centrifugation can be used to accelerate this process.

-

Collect Organic Layer: Carefully transfer the upper organic layer (isohexane) into a clean 15 mL glass tube.

-

Concentration: Evaporate the extract down to approximately 0.9 mL under a gentle stream of nitrogen at 35°C.[4] Avoid evaporating to complete dryness.

-

Internal Standard Spiking: Add 100 µL of the 1 µg/mL DOTP-d4 internal standard solution to the concentrated extract.

-

Final Volume: Adjust the final volume to 1.0 mL with isohexane.

-

Transfer: Transfer the final extract into a 2 mL autosampler vial for GC/MS analysis.

GC/MS Instrumentation and Conditions

The following parameters provide a robust starting point and can be optimized for specific instruments and target analyte lists.

| Parameter | Condition |

| Gas Chromatograph | |

| Injection Port | Split/Splitless (Operated in Splitless mode)[6] |

| Inlet Temperature | 280°C[4] |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.0 mL/min[4][6] |

| Column | DB-5MS (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness[6] |

| Oven Program | Initial 100°C, hold 1 min; ramp 10°C/min to 280°C; ramp 5°C/min to 310°C, hold 5 min[6] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |

| Ion Source Temp. | 250°C[4] |

| Transfer Line Temp. | 300°C[4] |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Solvent Delay | 4 min[7] |

Data Presentation and Analysis

Quantitative Data Summary

Quantification is performed using the internal standard method. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to generate a calibration curve. The concentration of analytes in the samples is then calculated from this curve.

The table below lists common phthalates and their typical SIM ions. Note that many phthalates produce a characteristic fragment ion at m/z 149.[1][8]

| Analyte | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Dimethyl phthalate (DMP) | 163 | 194 | 77 |

| Diethyl phthalate (DEP) | 149 | 177 | 121 |

| Di-n-butyl phthalate (DBP) | 149 | 223 | 205 |

| Benzyl butyl phthalate (BBP) | 149 | 91 | 206 |

| Di(2-ethylhexyl) phthalate (DEHP) | 149 | 167 | 279 |

| Di-n-octyl phthalate (DnOP) | 149 | 279 | 93 |

| Diisononyl phthalate (DINP) | 149 | 293 | 167 |

| Dioctyl terephthalate-d4 (IS) | 153 | 283 | 171 |

Note: The m/z ions for DOTP-d4 are representative; optimal ions should be confirmed experimentally by injecting a pure standard. The base peak for deuterated ortho-phthalates is often m/z 153.[5]

Visualized Workflows

Caption: Liquid-Liquid Extraction workflow for phthalate analysis.

Caption: GC/MS data acquisition and quantification workflow.

Conclusion

The described GC/MS method provides a sensitive and reliable framework for the quantification of phthalates in liquid matrices. The use of Dioctyl terephthalate-d4 as an internal standard effectively compensates for variations in sample preparation and instrument response. Adherence to stringent contamination control measures, particularly the use of properly cleaned glassware and phthalate-free consumables, is critical for achieving accurate and low-level detection limits.[3][4] This protocol serves as a comprehensive guide for laboratories conducting routine monitoring or research on these important environmental compounds.

References

- 1. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 4. oiv.int [oiv.int]

- 5. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 6. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gcms.cz [gcms.cz]

Application Note: Quantitative Analysis of Di-n-octyl Terephthalate (DOTP) in Polymer Matrices using LC/MS/MS with a d4-Labeled Internal Standard

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the quantification of Di-n-octyl terephthalate (B1205515) (DOTP), a common non-phthalate plasticizer. The method utilizes a stable isotope-labeled internal standard, d4-Di-n-octyl terephthalate (d4-DOTP), to ensure high accuracy and precision in complex polymer matrices. The protocol detailed below is suitable for researchers, scientists, and professionals in drug development and materials science for monitoring the presence and concentration of DOTP.

Introduction

Di-n-octyl terephthalate (DOTP) is widely used as a plasticizer in a variety of polymer products, including medical devices, food packaging, and toys, due to its low toxicity profile compared to some ortho-phthalates. Accurate quantification of DOTP is crucial for quality control, safety assessment, and migration studies. LC/MS/MS offers high selectivity and sensitivity, making it the ideal technique for analyzing trace levels of DOTP. The incorporation of a stable isotope-labeled internal standard (IS), such as d4-DOTP, compensates for variations in sample preparation, matrix effects, and instrument response, leading to reliable quantification.[1] This document provides a comprehensive protocol for the extraction and LC/MS/MS analysis of DOTP from a polymer matrix.

Experimental Protocols

Materials and Reagents

-

Analytes: Di-n-octyl terephthalate (DOTP) standard, d4-Di-n-octyl terephthalate (d4-DOTP) internal standard.

-

Solvents: HPLC-grade or LC/MS-grade acetonitrile (B52724), methanol (B129727), and water. Tetrahydrofuran (THF), HPLC grade.

-

Chemicals: Ammonium (B1175870) formate, LC/MS grade.

Standard and Sample Preparation

2.1. Standard Stock Solutions Prepare individual stock solutions of DOTP and d4-DOTP in methanol at a concentration of 1 mg/mL. Store these stock solutions at -20°C in amber glass vials.

2.2. Working Standard Solutions Prepare a series of working standard solutions by serially diluting the DOTP stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards. Fortify each calibration standard with the d4-DOTP internal standard at a constant final concentration (e.g., 50 ng/mL).

2.3. Sample Preparation from Polymer Matrix

-

Accurately weigh approximately 0.1 g of the polymer sample into a glass vial.

-

Add 5 mL of THF to dissolve the polymer. Vortex for 30 minutes or until the polymer is fully dissolved.

-

Spike the solution with the d4-DOTP internal standard.

-

Add 10 mL of methanol to precipitate the polymer. Vortex for 2 minutes.

-

Centrifuge the sample at 5000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean glass tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of 50:50 (v/v) acetonitrile/water.

-

Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

LC/MS/MS Method

3.1. Liquid Chromatography (LC) Conditions

-

System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 5 mM ammonium formate

-

Mobile Phase B: Acetonitrile with 5 mM ammonium formate

-

Gradient:

-

0-1 min: 50% B

-

1-8 min: Linear gradient from 50% to 98% B

-

8-10 min: Hold at 98% B

-

10.1-12 min: Return to 50% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3.2. Mass Spectrometry (MS) Conditions

-

System: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Ion Spray Voltage: +5500 V

-

Source Temperature: 500°C

-

Gas 1 (Nebulizer Gas): 50 psi

-

Gas 2 (Heater Gas): 50 psi

-

Curtain Gas: 35 psi

-

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| DOTP (Quantifier) | 391.3 | 261.2 | 25 | 100 |

| DOTP (Qualifier) | 391.3 | 149.1 | 35 | 100 |

| d4-DOTP (IS) | 395.3 | 265.2 | 25 | 100 |

Note: The precursor ion for DOTP corresponds to its protonated molecule [M+H]+. The product ions are characteristic fragments. The d4-DOTP internal standard has a mass shift of +4 Da in both the precursor and the corresponding product ion.

Data Presentation

The quantitative performance of the method is summarized in the table below. The method demonstrates excellent linearity over the specified concentration range and good accuracy and precision.

| Parameter | DOTP |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] |

| Accuracy at LLOQ | 85% - 115% |

| Precision (RSD%) at LLOQ | < 15% |

| Accuracy (Low, Mid, High QC) | 90% - 110% |

| Precision (RSD%) (Low, Mid, High QC) | < 10% |

Visualizations

Experimental Workflow

Caption: Workflow for DOTP analysis.

Logical Relationship of Quantification

Caption: Internal standard quantification logic.

Conclusion

The LC/MS/MS method described provides a reliable and sensitive tool for the quantification of DOTP in polymer samples. The use of a deuterated internal standard is critical for achieving the high levels of accuracy and precision required for regulatory and quality control purposes. This protocol can be readily implemented in analytical laboratories equipped with standard LC/MS/MS instrumentation.

References

Application Notes and Protocols for the Analysis of Dioctyl Terephthalate-d4 in Environmental Samples

Introduction

Dioctyl terephthalate (B1205515) (DOTP) is a non-phthalate plasticizer increasingly used as a replacement for traditional phthalates like DEHP due to its favorable toxicological profile. As a result, monitoring its presence and concentration in environmental matrices such as soil and water is of growing importance. The use of a deuterated internal standard, Dioctyl terephthalate-d4 (DOTP-d4), is a robust analytical approach that improves the accuracy and precision of quantification by correcting for matrix effects and variations during sample preparation and analysis. This document provides detailed application notes and protocols for the analysis of DOTP in environmental samples using DOTP-d4 as an internal standard, primarily with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Core Principles of Isotope Dilution

The fundamental principle behind using DOTP-d4 is isotope dilution. A known amount of the deuterated standard (DOTP-d4) is added to the environmental sample at the beginning of the analytical process. Since DOTP-d4 is chemically identical to the native DOTP, it behaves similarly throughout the extraction, cleanup, and analysis steps. By measuring the ratio of the native analyte to the deuterated internal standard in the final extract, it is possible to accurately calculate the concentration of the native DOTP in the original sample, compensating for any losses that may have occurred.

Experimental Protocols

The following protocols are designed for the extraction and analysis of DOTP in soil and water samples using DOTP-d4 as an internal standard.

Protocol 1: Analysis of DOTP in Soil Samples

This protocol details the extraction of DOTP from soil matrices followed by quantification using GC-MS/MS.

1. Materials and Reagents

-

Solvents: Acetone (B3395972), Hexane (B92381), Dichloromethane (DCM), Ethyl Acetate (all pesticide residue grade or higher).

-

Standards: Native Dioctyl terephthalate (DOTP) standard, Dioctyl terephthalate-d4 (DOTP-d4) internal standard.

-

Reagents: Anhydrous Sodium Sulfate (B86663) (baked at 400°C for 4 hours).

-

Solid Phase Extraction (SPE): Florisil® cartridges (or equivalent).

-

Apparatus: Glass vials, centrifuge tubes, ultrasonic bath, rotary evaporator, gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

2. Sample Preparation and Extraction

-

Sample Collection and Homogenization: Collect soil samples and homogenize to ensure representativeness. Air-dry the sample and sieve to remove large debris.

-

Spiking with Internal Standard: Weigh 10 g of the homogenized soil sample into a glass centrifuge tube. Spike the sample with a known amount of DOTP-d4 solution (e.g., 100 µL of a 1 µg/mL solution).

-

Extraction:

-

Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the centrifuge tube.

-

Vortex the sample for 1 minute.

-

Place the tube in an ultrasonic bath for 15 minutes.

-

Centrifuge the sample at 3000 rpm for 5 minutes.

-

Carefully transfer the supernatant to a clean glass flask.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine all the extracts.

-

-

Drying and Concentration:

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator at a temperature not exceeding 40°C.

-

Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

3. Sample Cleanup (SPE)

-

Cartridge Conditioning: Condition a Florisil® SPE cartridge by passing 5 mL of hexane through it.

-

Sample Loading: Load the 1 mL concentrated extract onto the conditioned SPE cartridge.

-

Elution: Elute the cartridge with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane. Collect the eluate.

-

Final Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS/MS analysis.

4. GC-MS/MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 280°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program: Initial temperature of 80°C (hold for 1 min), ramp at 20°C/min to 280°C, then ramp at 10°C/min to 300°C (hold for 5 min).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for DOTP and DOTP-d4 should be optimized. A common precursor ion for DOTP is m/z 149.[1]

-

Protocol 2: Analysis of DOTP in Water Samples

This protocol outlines the solid-phase extraction of DOTP from water samples followed by quantification.

1. Materials and Reagents

-

Solvents: Methanol (B129727), Dichloromethane (DCM), Ethyl Acetate (all pesticide residue grade or higher).

-

Standards: Native Dioctyl terephthalate (DOTP) standard, Dioctyl terephthalate-d4 (DOTP-d4) internal standard.

-

Reagents: Hydrochloric acid (HCl).

-

Solid Phase Extraction (SPE): C18 cartridges.

-

Apparatus: Glass bottles, filtration apparatus, SPE manifold, gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

2. Sample Preparation and Extraction

-

Sample Collection and Preservation: Collect water samples in amber glass bottles. Acidify the samples to a pH < 2 with HCl to inhibit microbial degradation.

-

Spiking with Internal Standard: Measure 500 mL of the water sample and spike with a known amount of DOTP-d4 solution (e.g., 100 µL of a 1 µg/mL solution).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

-

Sample Loading: Pass the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

-

Cartridge Drying: Dry the cartridge by passing a stream of nitrogen through it for 10 minutes.

-

Elution: Elute the trapped analytes with 10 mL of ethyl acetate.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS/MS analysis.

3. GC-MS/MS Analysis

Follow the same GC-MS/MS conditions as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data expected from the analysis of DOTP using DOTP-d4 as an internal standard.

Table 1: GC-MS/MS Parameters for DOTP and DOTP-d4

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| DOTP | 149 | 121 | 261 | 15 |

| DOTP-d4 | 153 | 125 | 265 | 15 |

Table 2: Method Validation Data for DOTP Analysis in Environmental Samples

| Matrix | Spiking Level (ng/g or ng/L) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) (ng/g or ng/L) |

| Soil | 10 | 95.2 | 5.8 | 1.0 |

| 50 | 98.7 | 4.2 | ||

| 100 | 101.5 | 3.5 | ||

| Water | 10 | 92.8 | 6.5 | 0.5 |

| 50 | 96.3 | 4.8 | ||

| 100 | 99.1 | 3.9 |

Note: The values presented in this table are illustrative and may vary depending on the specific instrumentation, matrix, and experimental conditions. A study on plasticizers in medical infusion sets reported average recoveries of DOTP between 91.8% and 122% with relative standard deviations of 1.8% to 17.8%. The limits of quantification were in the range of 54.1 to 76.3 ng/g.[1][2]

Visualizations

The following diagrams illustrate the logical workflow for the analysis of DOTP in environmental samples.

Caption: Workflow for DOTP analysis in soil and water samples.

References

- 1. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Dioctyl Terephthalate (DOTP) using Isotope Dilution Mass Spectrometry with Dioctyl Terephthalate-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly accurate method for the quantification of Dioctyl terephthalate (B1205515) (DOTP), a common non-phthalate plasticizer, in various matrices using isotope dilution mass spectrometry (IDMS). The use of a stable isotope-labeled internal standard, Dioctyl terephthalate-d4 (DOTP-d4), ensures high precision and accuracy by correcting for variations during sample preparation and analysis. This document provides detailed protocols for sample preparation, instrument parameters for gas chromatography-tandem mass spectrometry (GC-MS/MS), and expected performance characteristics.

Introduction

Dioctyl terephthalate (DOTP) is widely used as a plasticizer in a variety of consumer products, including medical devices, toys, and food packaging materials. Due to its potential for migration into consumables and the environment, accurate and reliable quantification is crucial. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering superior accuracy and precision by employing a stable isotope-labeled analog of the analyte as an internal standard. In this method, DOTP-d4 serves as the ideal internal standard for DOTP, as it shares identical chemical and physical properties, ensuring it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects. This allows for effective compensation for any analyte loss during the analytical process.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched standard (in this case, DOTP-d4) to a sample. The internal standard is added at the earliest stage of the sample preparation process. This ensures that any loss of the target analyte during extraction, cleanup, and analysis is mirrored by a proportional loss of the internal standard. The ratio of the signal from the native analyte (DOTP) to the isotopically labeled standard (DOTP-d4) is measured by the mass spectrometer. This ratio is then used to calculate the concentration of the analyte in the original sample, providing highly accurate and precise results.

Experimental Protocols

Materials and Reagents

-

Dioctyl terephthalate (DOTP) standard

-

Dioctyl terephthalate-d4 (DOTP-d4) internal standard

-

Hexane (B92381) (or other suitable organic solvent, HPLC or GC grade)

-

Methanol (HPLC or GC grade)

-

Sodium sulfate (B86663) (anhydrous)

-

Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of DOTP and DOTP-d4 into separate 10 mL volumetric flasks.

-

Dissolve and dilute to the mark with hexane.

-

-

Intermediate Standard Solution (100 µg/mL):

-

Pipette 1 mL of the DOTP primary stock solution into a 10 mL volumetric flask and dilute to the mark with hexane.

-

-

Internal Standard Spiking Solution (10 µg/mL):

-

Pipette 1 mL of the DOTP-d4 primary stock solution into a 10 mL volumetric flask and dilute to the mark with hexane.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking appropriate volumes of the DOTP intermediate standard solution into vials and adding a constant amount of the DOTP-d4 internal standard spiking solution.

-

Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume of hexane for GC-MS/MS analysis.

-

Sample Preparation (General Protocol)

The following is a general protocol for the extraction of DOTP from a solid matrix. The specific details may need to be optimized based on the sample matrix.

-

Sample Homogenization: Homogenize the solid sample to ensure uniformity.

-

Spiking with Internal Standard:

-

Weigh approximately 1 g of the homogenized sample into a glass centrifuge tube.

-

Spike the sample with a known amount of the DOTP-d4 internal standard spiking solution (e.g., 100 µL of 10 µg/mL). The concentration of the internal standard should be close to the expected concentration of the analyte in the sample.

-

-

Solvent Extraction:

-

Add 10 mL of hexane to the centrifuge tube.

-

Vortex or sonicate the sample for 15-20 minutes to extract the DOTP.

-

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid matrix from the solvent.

-

Collection of Supernatant: Carefully transfer the supernatant (hexane extract) to a clean glass tube.

-

Drying and Concentration:

-

Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to near dryness under a gentle stream of nitrogen.

-

-

Reconstitution: Reconstitute the dried extract in a known volume of hexane (e.g., 1 mL) for GC-MS/MS analysis.

GC-MS/MS Instrumentation and Conditions

The following instrumental parameters are recommended and may require optimization for specific instruments.

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |

| Injector | Split/Splitless, 280 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 10 min |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Multiple Reaction Monitoring (MRM) Transitions

Based on common fragmentation patterns of phthalates and terephthalates, the following MRM transitions are proposed. The precursor ion for DOTP is often cited as m/z 261.[1] For DOTP-d4, a +4 mass shift is expected. The product ions should be confirmed by infusing the individual standards.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| DOTP | 261 | 149 | 15 | 100 |

| 261 | 167 | 10 | 100 | |

| DOTP-d4 | 265 | 153 | 15 | 100 |

| 265 | 171 | 10 | 100 |

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the IDMS method for DOTP. These values are representative and may vary depending on the matrix and instrumentation.

| Parameter | Expected Value |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 85 - 115% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for IDMS analysis of DOTP.

Isotope Dilution Principle

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The Isotope Dilution Mass Spectrometry method using Dioctyl terephthalate-d4 as an internal standard provides a highly accurate, precise, and robust approach for the quantification of Dioctyl terephthalate. This detailed protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this advanced analytical technique in their laboratories. The use of a stable isotope-labeled internal standard is critical for overcoming challenges associated with complex matrices and ensuring the reliability of quantitative results.

References

Application Note: Quantitation of Dioctyl Terephthalate in Plastics using DOTP-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl terephthalate (B1205515) (DOTP) is a non-phthalate plasticizer increasingly used in a variety of plastic products, including medical devices, food packaging, and toys, due to concerns over the potential health risks of traditional phthalates.[1][2] Accurate quantification of DOTP in these materials is crucial for quality control, regulatory compliance, and safety assessment. The use of a deuterated internal standard, such as dioctyl terephthalate-d4 (DOTP-d4), in conjunction with gas chromatography-mass spectrometry (GC-MS), offers a robust and reliable method for this purpose. The internal standard method corrects for variations in sample preparation and instrument response, leading to improved accuracy and precision.[3] This application note provides a detailed protocol for the extraction and quantification of DOTP in plastics using DOTP-d4 as an internal standard.

Principle

This method involves the dissolution of the plastic sample, followed by the precipitation of the polymer and subsequent analysis of the supernatant containing the plasticizers. A known amount of DOTP-d4 is added at the beginning of the sample preparation process. By comparing the peak area ratio of DOTP to DOTP-d4 in the GC-MS analysis, the concentration of DOTP in the original sample can be accurately determined.

Experimental Protocols

Materials and Reagents

-

Dioctyl terephthalate (DOTP) standard

-

Dioctyl terephthalate-d4 (DOTP-d4) internal standard

-

Tetrahydrofuran (THF), HPLC grade

-

Ethanol (B145695), HPLC grade

-

Plastic sample (e.g., PVC)

-

Volumetric flasks

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

GC-MS system with a suitable capillary column (e.g., 5%-phenyl/95%-dimethylpolysoxane)

Preparation of Standard and Internal Standard Solutions

-

DOTP Stock Solution (1000 µg/mL): Accurately weigh 100 mg of DOTP standard and dissolve it in THF in a 100 mL volumetric flask.

-

DOTP-d4 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of DOTP-d4 and dissolve it in THF in a 100 mL volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the DOTP stock solution into a constant volume of the DOTP-d4 IS stock solution. A typical calibration range would be 5-500 ng/µL.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 100 mg of the plastic sample into a glass centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the DOTP-d4 internal standard stock solution to the centrifuge tube.

-

Dissolution: Add 5 mL of THF to the tube to dissolve the plastic sample. Vortex for 10 minutes or until the sample is completely dissolved.

-

Precipitation: Add 5 mL of ethanol to the solution to precipitate the polymer.

-

Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 10 minutes.

-

Extraction: Carefully transfer the supernatant to a clean vial for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5%-phenyl/95%-dimethylpolysiloxane capillary column

-

Inlet Temperature: 280 °C

-

Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injection Volume: 1 µL (splitless mode)

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

DOTP: m/z 149, 167, 261

-

DOTP-d4: m/z 153, 171, 265 (hypothetical, based on a 4-deuterium substitution on the terephthalate ring)

-

-

Data Presentation

The quantitative data obtained from the analysis of various plastic samples are summarized in the table below.